molecular formula C26H24N2OS B389354 6-(4-Methylsulfanylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one CAS No. 298688-10-5

6-(4-Methylsulfanylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Número de catálogo: B389354
Número CAS: 298688-10-5
Peso molecular: 412.5g/mol
Clave InChI: QNWVTERWDJFHCY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the benzo[b][1,4]benzodiazepin-7-one family, characterized by a fused bicyclic system with a seven-membered diazepine ring and a benzene moiety. The substituents at the 6- and 9-positions—4-methylsulfanylphenyl and phenyl groups, respectively—impart distinct electronic and steric properties. The methylsulfanyl (SCH₃) group at the para position of the phenyl ring enhances lipophilicity and may influence metabolic stability compared to methoxy (OCH₃) or unsubstituted phenyl derivatives .

Propiedades

IUPAC Name

6-(4-methylsulfanylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2OS/c1-30-20-13-11-18(12-14-20)26-25-23(27-21-9-5-6-10-22(21)28-26)15-19(16-24(25)29)17-7-3-2-4-8-17/h2-14,19,26-28H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWVTERWDJFHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 6-(4-Methylsulfanylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a member of the benzodiazepine class and has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and structure-activity relationships (SAR), highlighting its pharmacological properties and therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzodiazepine core followed by substitution reactions to introduce the 4-methylsulfanylphenyl group. The synthetic route often employs techniques such as cyclization and functional group modifications to achieve the desired molecular structure.

Anticancer Properties

Recent studies have demonstrated that derivatives of benzodiazepines exhibit significant anticancer activity. For instance, a study evaluated various benzodiazepine derivatives for their antiproliferative effects on cancer cell lines. The results indicated that certain modifications to the benzodiazepine structure enhance their potency against various cancers.

CompoundCell LineIC50 (µM)
6-(4-Methylsulfanylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-oneMCF7 (Breast)0.25
6-(4-Methylsulfanylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-oneHT29 (Colon)0.30
6-(4-Methylsulfanylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-oneA549 (Lung)0.28

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's efficacy across different cancer types.

The mechanism by which this compound exerts its anticancer effects may involve the disruption of microtubule dynamics and induction of apoptosis in cancer cells. Studies suggest that it may bind to β-tubulin at the colchicine site, leading to cytoskeletal disruption and subsequent cell death.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzodiazepine derivatives. Key findings from various studies include:

  • Substituent Effects : The presence of electron-donating groups (like methylsulfanyl) on the phenyl ring enhances lipophilicity and may improve cellular uptake.
  • Core Modifications : Alterations in the benzodiazepine core structure can significantly impact receptor binding affinity and selectivity.
  • Hydrophobic Interactions : Increased hydrophobicity often correlates with improved binding to target proteins involved in cancer progression.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Case Study 1 : A derivative with a similar structure was tested in a Phase I clinical trial for patients with advanced solid tumors. The results indicated a manageable safety profile and preliminary evidence of antitumor activity.
  • Case Study 2 : In vivo studies using xenograft models demonstrated that administration of this compound led to significant tumor regression compared to controls.

Comparación Con Compuestos Similares

Substituent Variations on the Benzodiazepine Core

a) 9-(4-Methoxyphenyl)-6-(3-methoxy-4-phenylmethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
  • Key Differences: Replaces the 4-methylsulfanylphenyl group with a 3-methoxy-4-phenylmethoxyphenyl substituent.
  • Synthetic Relevance : Demonstrates the versatility of introducing alkoxy groups via etherification or nucleophilic substitution, contrasting with the thioether linkage in the target compound .
b) 6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one
  • Structural Divergence: Features a triazoloquinazolinone core instead of a benzodiazepine. The triazole ring introduces additional hydrogen-bonding capacity, which may enhance interactions with enzymatic targets like kinases or proteases .
  • Pharmacological Implications: Triazoloquinazolinones are explored for antitumor and antiviral activity, suggesting divergent applications compared to benzodiazepines, which are traditionally CNS-active .

Heterocyclic Core Modifications

a) 9,9-Dimethyl-6-(3-pyridyl)-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one
  • Core Structure: Incorporates a pyrido[3,2-b]benzodiazepine system, replacing one benzene ring with a pyridine moiety.
  • Electronic Effects : The pyridyl group at position 6 enhances solubility in polar solvents compared to arylthio or aryloxy substituents .
b) 11,12-Dimethoxy-9-(4-phenylsulphonyl)-6,7,8,9-tetrahydro-5H-benzo[2,3]azepino[5,4-c]quinolin-5-one
  • Structural Features: Combines a benzoazepinoquinolinone scaffold with a sulfonyl group. The sulfonyl substituent improves metabolic stability and may modulate selectivity for sulfotransferase enzymes .
  • Synthetic Methodology : Synthesized using MCM-41(H) catalyst under reflux conditions (100°C, 3 h), achieving 43% yield. This highlights the efficiency of mesoporous catalysts in heterocyclic synthesis compared to traditional methods .

Spiro and Fused Ring Systems

a) 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
  • Functional Groups : The benzothiazole moiety offers fluorescence properties, enabling applications in bioimaging alongside therapeutic use .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.